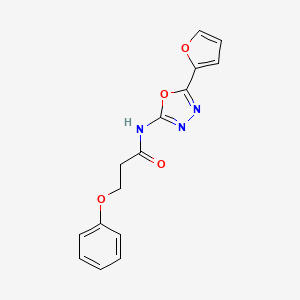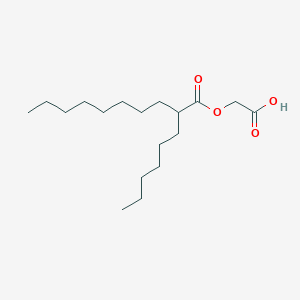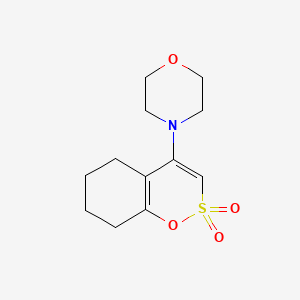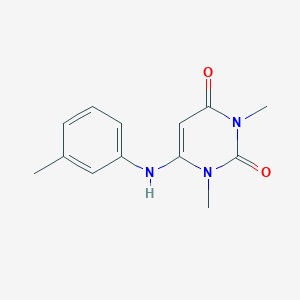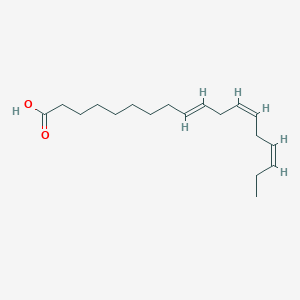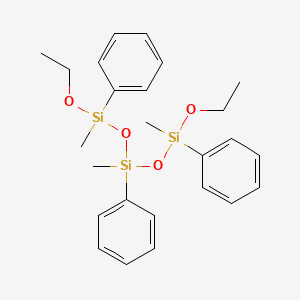
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane is a unique organosilicon compound characterized by its three silicon atoms, each bonded to a phenyl group, and the presence of ethoxy and methyl groups. This compound is part of the trisiloxane family, known for their applications in various fields due to their distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane typically involves the reaction of phenyltrichlorosilane with ethanol under controlled conditions. The reaction proceeds as follows:
Phenyltrichlorosilane Reaction: Phenyltrichlorosilane is reacted with ethanol in the presence of a catalyst, such as a tertiary amine, to form the ethoxy derivative.
Hydrolysis and Condensation: The ethoxy derivative undergoes hydrolysis and subsequent condensation to form the trisiloxane structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of substituted trisiloxanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its stability and hydrophobic properties.
Wirkmechanismus
The mechanism by which 1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane exerts its effects involves interactions with various molecular targets. The ethoxy and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The silicon-oxygen backbone provides flexibility and resistance to degradation, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
- 1,5-Dimethoxy-1,3,5-trimethyl-1,3,5-trisiloxanetriyl
Uniqueness
1,5-Diethoxy-1,3,5-trimethyl-1,3,5-triphenyltrisiloxane is unique due to its specific combination of ethoxy and phenyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
4335-86-8 |
|---|---|
Molekularformel |
C25H34O4Si3 |
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
bis[(ethoxy-methyl-phenylsilyl)oxy]-methyl-phenylsilane |
InChI |
InChI=1S/C25H34O4Si3/c1-6-26-30(3,23-17-11-8-12-18-23)28-32(5,25-21-15-10-16-22-25)29-31(4,27-7-2)24-19-13-9-14-20-24/h8-22H,6-7H2,1-5H3 |
InChI-Schlüssel |
PMWRCADIEFKPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
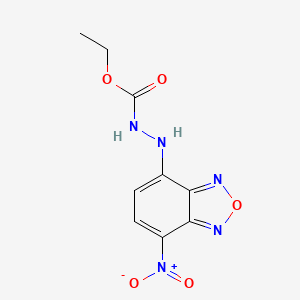
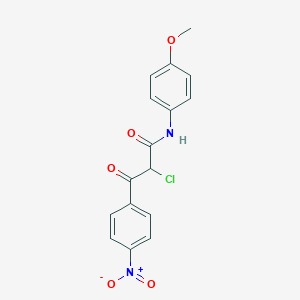
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
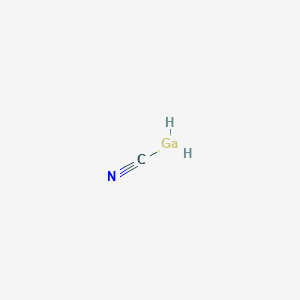
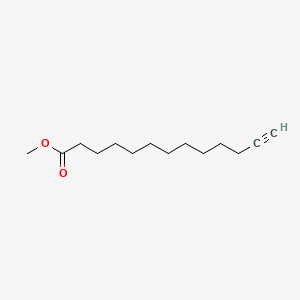
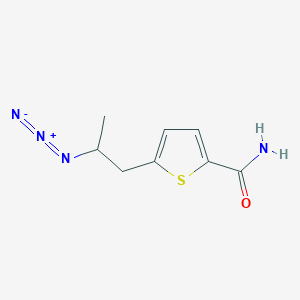
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
